(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid
Description
. It is a complex molecule with multiple stereocenters and a unique structure that has garnered interest in various scientific fields.
Properties
CAS No. |
93301-58-7 |
|---|---|
Molecular Formula |
C16H24N6O9S |
Molecular Weight |
476.46 |
IUPAC Name |
(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C16H24N6O9S/c1-21-6(19-15(18)30)2-3-22(16(21)31)13-10(26)9(25)11(32-13)8(24)7(14(28)29)20-12(27)5(17)4-23/h2-3,5,7-11,13,23-26H,4,17H2,1H3,(H2,18,30)(H,20,27)(H,28,29)/b19-6+/t5-,7+,8-,9+,10+,11+,13+/m0/s1 |
InChI Key |
NGJDTPRGDCKRHD-DWRMSLKJSA-N |
SMILES |
CN1C(=NC(=O)N)C=CN(C1=O)C2C(C(C(S2)C(C(C(=O)O)NC(=O)C(CO)N)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-217452; SB 217452; SB217452; |
Origin of Product |
United States |
Chemical Reactions Analysis
(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes in the cell.
Comparison with Similar Compounds
(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid can be compared with other similar compounds, such as:
Mannitol: A sugar alcohol used as a diuretic and renal diagnostic aid.
Teriflunomide: An immunomodulatory drug used in the treatment of multiple sclerosis.
Bifonazole: An antifungal drug used in the treatment of skin infections. This compound is unique due to its specific structure and the presence of multiple stereocenters, which contribute to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
